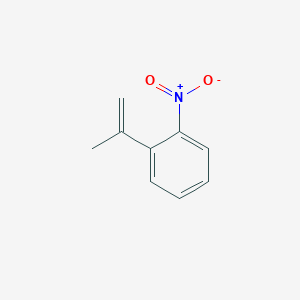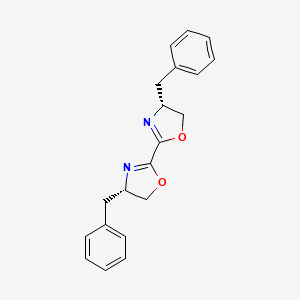![molecular formula C8H10N4 B13139172 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- consists of a triazole ring fused to a pyridine ring, with a methanamine group attached at the 8th position and a methyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- can be achieved through various synthetic routes. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction, which results in the formation of the target compound in good-to-excellent yields .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- typically involve scalable and efficient synthetic routes. The use of continuous flow processes and mechanochemical methods are often employed to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as iodine (I2) in dimethyl sulfoxide (DMSO).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-linked diheterocycles, while substitution reactions can introduce various functional groups onto the triazolopyridine scaffold .
科学的研究の応用
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor by binding to the active sites of c-Met and VEGFR-2 kinases, thereby inhibiting their activity and leading to the suppression of cancer cell proliferation . The compound’s ability to induce apoptosis in cancer cells is also attributed to its interference with intracellular signaling pathways .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK1/JAK2 inhibitors.
1,2,4-Triazolo[4,3-a]pyrazine: Potential c-Met kinase inhibitors with significant antiproliferative activities against cancer cell lines.
Uniqueness
1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl- stands out due to its specific structural features, such as the methanamine group at the 8th position and the methyl group at the 3rd position, which contribute to its unique biological activities and potential therapeutic applications.
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-10-11-8-7(5-9)3-2-4-12(6)8/h2-4H,5,9H2,1H3 |
InChIキー |
ZPAVFJTXLJMWPY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C=CC=C2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


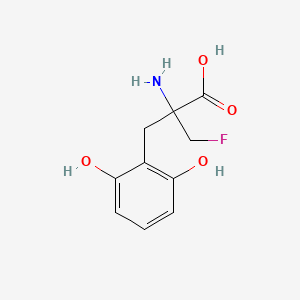
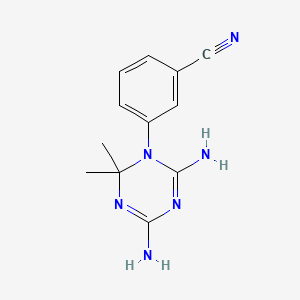
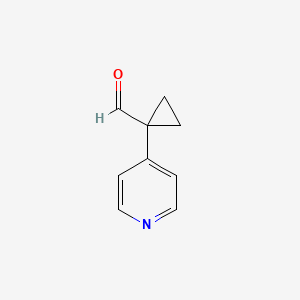
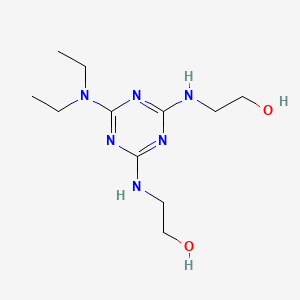
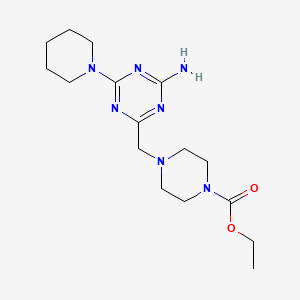
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
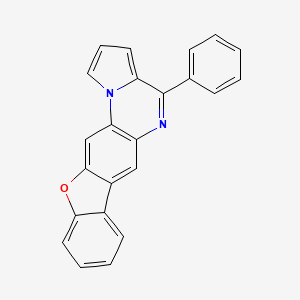
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)




